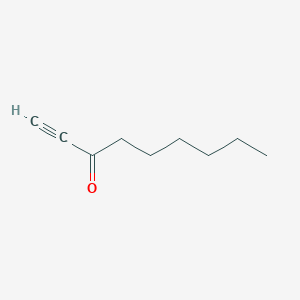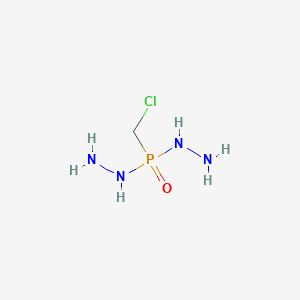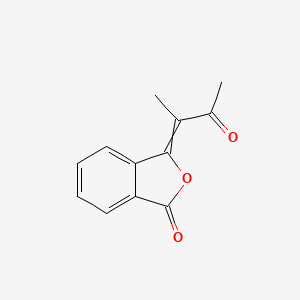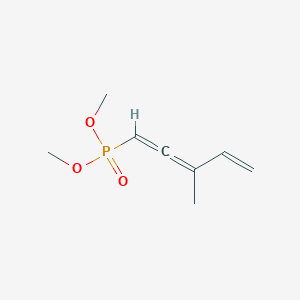
Dimethyl (3-methylpenta-1,2,4-trien-1-yl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (3-methylpenta-1,2,4-trien-1-yl)phosphonate is a chemical compound known for its unique structure and reactivity It belongs to the class of phosphonates, which are characterized by the presence of a phosphonate group (P(=O)(OR)2) attached to an organic moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl (3-methylpenta-1,2,4-trien-1-yl)phosphonate typically involves the reaction of a suitable phosphonate precursor with a triene compound. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester. The reaction conditions often require heating and the presence of a base to facilitate the formation of the phosphonate ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl (3-methylpenta-1,2,4-trien-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine or phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the alkoxy groups with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine oxides.
Aplicaciones Científicas De Investigación
Dimethyl (3-methylpenta-1,2,4-trien-1-yl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used to study enzyme mechanisms involving phosphonate substrates.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which Dimethyl (3-methylpenta-1,2,4-trien-1-yl)phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-phosphonate complexes, which block the active site and prevent substrate binding.
Comparación Con Compuestos Similares
Dimethyl methylphosphonate: A simpler phosphonate ester with similar reactivity but lacking the triene moiety.
Diethyl (3-methylpenta-1,2,4-trien-1-yl)phosphonate: An analog with ethyl groups instead of methyl groups.
Trimethyl phosphite: A related compound used in similar synthetic applications but with different reactivity due to the absence of the triene moiety.
Uniqueness: Dimethyl (3-methylpenta-1,2,4-trien-1-yl)phosphonate is unique due to the presence of the triene moiety, which imparts distinct reactivity and potential for forming conjugated systems. This makes it valuable in applications requiring specific electronic properties and reactivity patterns.
Propiedades
Número CAS |
72508-65-7 |
|---|---|
Fórmula molecular |
C8H13O3P |
Peso molecular |
188.16 g/mol |
InChI |
InChI=1S/C8H13O3P/c1-5-8(2)6-7-12(9,10-3)11-4/h5,7H,1H2,2-4H3 |
Clave InChI |
ARBMEXJSMJOJNQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C=CP(=O)(OC)OC)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



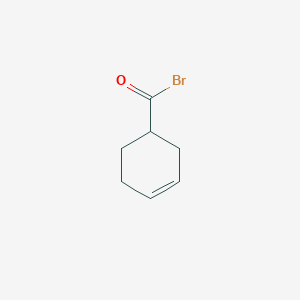


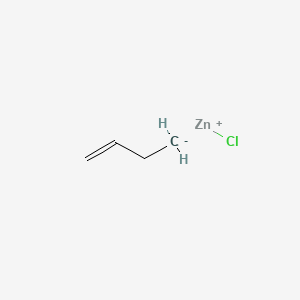
![Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde](/img/structure/B14461135.png)
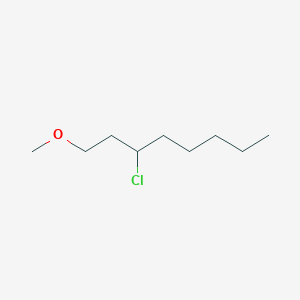
![3-Hydroxytetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-2-carboxylic acid](/img/structure/B14461153.png)

